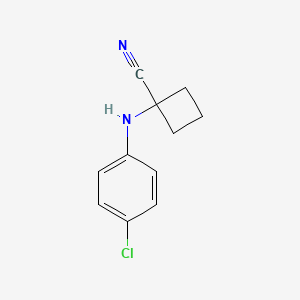

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile

CAS No.: 1183694-38-3

Cat. No.: VC5587734

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183694-38-3 |

|---|---|

| Molecular Formula | C11H11ClN2 |

| Molecular Weight | 206.67 |

| IUPAC Name | 1-(4-chloroanilino)cyclobutane-1-carbonitrile |

| Standard InChI | InChI=1S/C11H11ClN2/c12-9-2-4-10(5-3-9)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2 |

| Standard InChI Key | GNAAHTAHEHWNSX-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(C#N)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile belongs to the class of cyclobutane carbonitriles, distinguished by a four-membered cyclobutane ring substituted with a 4-chlorophenylamino group and a nitrile functional group. Its molecular formula is C₁₁H₁₀ClN₂, with a molecular weight of 205.67 g/mol . The compound’s structure combines aromatic, alicyclic, and polar groups, enabling diverse reactivity and intermolecular interactions.

Key Structural Attributes:

-

Cyclobutane Ring: Imparts strain and conformational rigidity, influencing binding affinity in target proteins.

-

4-Chlorophenyl Group: Enhances lipophilicity and potential for π-π stacking interactions.

-

Nitrile Group: Serves as a hydrogen bond acceptor and precursor for further functionalization (e.g., hydrolysis to carboxylic acids).

Synthesis and Manufacturing

While no explicit synthetic route for 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is documented in the provided sources, analogous compounds offer plausible methodologies. For instance, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), a related intermediate in sibutramine synthesis, is produced via tandem Grignard–reduction reactions on substituted cyclobutanecarbonitriles . Extending this approach, the amino group could be introduced through nucleophilic substitution or reductive amination of a pre-formed cyclobutane carbonyl intermediate.

Hypothetical Synthetic Pathway:

-

Cyclobutane Ring Formation: Cycloaddition or [2+2] photocyclization of 4-chlorophenylacetonitrile derivatives.

-

Amination: Reaction with ammonia or a protected amine source under catalytic conditions.

-

Nitrile Retention: Optimization of reaction conditions to prevent nitrile hydrolysis during synthesis .

Physicochemical Properties

Data specific to 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile are sparse, but inferences can be drawn from structural analogs and computational predictions:

The nitrile group contributes to polarity, while the chlorophenyl and cyclobutane moieties enhance hydrophobic character, suggesting utility in lipid-rich biological environments.

Applications in Pharmaceutical Research

Drug Discovery Scaffold

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is marketed as a versatile small-molecule scaffold for developing kinase inhibitors, GPCR modulators, and protease antagonists . Its rigid structure and functional groups allow for precise stereochemical control, a critical factor in optimizing drug-target interactions.

Metabolic Pathway Studies

Analytical Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for analyzing related cyclobutanecarbonitriles. For example, 1-(4-chlorophenyl)cyclobutanecarbonitrile is separable using a Newcrom R1 column with acetonitrile/water mobile phases . Adapting this protocol, 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile could be analyzed under similar conditions, with mass spectrometry (MS) compatibility achieved by substituting phosphoric acid with formic acid .

| Quantity | Price (€) | Supplier |

|---|---|---|

| 50 mg | 549.00 | CymitQuimica |

| 500 mg | 1,510.00 | CymitQuimica |

Pricing reflects its niche application status and synthetic complexity .

Future Research Directions

-

Synthetic Optimization: Development of scalable, high-yield routes to enable bulk production.

-

Biological Screening: Evaluation against cancer, neurological, and metabolic disease targets.

-

Toxicological Profiling: In vitro and in vivo studies to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume